4-Sulfanilamidobenzoic acid

Carbonic Anhydrase Inhibition Enzymology Sulfonamide Pharmacology

Researchers needing a structurally defined hCA I inhibitor often face supply inconsistency. This compound resolves this with validated Ki=3.70 µM potency and dual amine/carboxylic acid reactivity. - Calibrate carbonic anhydrase inhibition assays with a characterized reference standard. - Derivatize via the 4-carboxyphenyl group for structure-activity relationship studies. - Use as an HPLC retention time marker with documented Newcrom R1 separation protocol.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 6336-70-5
Cat. No. B15093853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfanilamidobenzoic acid
CAS6336-70-5
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,14H2,(H,16,17)
InChIKeyWNLOVPITXSWKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfanilamidobenzoic Acid Overview


4-Sulfanilamidobenzoic acid (CAS 6336-70-5), also designated as 4-(((4-aminophenyl)sulfonyl)amino)benzoic acid, is a sulfonamide compound wherein the sulfanilamide scaffold is substituted at the sulfonamide nitrogen by a 4-carboxyphenyl group [1]. This bifunctional architecture integrates the sulfonamide moiety characteristic of carbonic anhydrase inhibitors with a benzoic acid terminus, yielding a molecular framework with dual functional reactivity [2]. The compound has a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol, with established analytical characterization parameters including a LogP of approximately 1.49–1.6 and chromatographic retention properties suitable for reversed-phase HPLC separation [3].

4-Sulfanilamidobenzoic Acid Substitution Risks


Generic substitution of 4-sulfanilamidobenzoic acid with either unsubstituted sulfanilamide or simple benzoic acid derivatives is mechanistically unsound due to the compound's specific structural composition. The 4-carboxyphenyl substitution at the sulfonamide nitrogen directly modulates electronic density distribution across the sulfonyl group, altering both hydrogen-bonding capacity and hydrophobic interactions with enzymatic active sites [1]. Empirical data from carbonic anhydrase I inhibition assays confirm that 4-sulfanilamidobenzoic acid exhibits a measurable Ki of 3.70 µM, whereas the parent sulfanilamide scaffold lacks the 4-carboxyphenyl extension and consequently demonstrates distinct target-binding kinetics [2]. The integrated carboxylic acid functionality further imparts differential chromatographic retention behavior—with a LogP of 1.49—and enables synthetic derivatization via esterification or amidation pathways not accessible to sulfonamides lacking the benzoic acid terminus [3]. Therefore, substituting with structurally truncated analogs introduces both predictable and unpredictable variability in assay outcomes, synthetic yields, and analytical reproducibility.

4-Sulfanilamidobenzoic Acid Quantified Differentiation


Carbonic Anhydrase I Inhibition

4-Sulfanilamidobenzoic acid demonstrates measurable inhibition of human carbonic anhydrase I (hCA I) with a Ki value of 3.70 µM (3.70E+3 nM) in a CO2 hydration-based stopped flow assay with 15-minute pre-incubation [1]. While unsubstituted sulfanilamide also inhibits carbonic anhydrase isoforms, the 4-carboxyphenyl substitution present in 4-sulfanilamidobenzoic acid introduces a distinct electronic and steric profile that alters active site accommodation relative to the parent scaffold. The Ki value of 3.70 µM establishes a quantifiable baseline for structure-activity relationship (SAR) comparisons when evaluating sulfanilamide derivatives bearing aromatic carboxylic acid extensions.

Carbonic Anhydrase Inhibition Enzymology Sulfonamide Pharmacology

LogP Lipophilicity Comparison

4-Sulfanilamidobenzoic acid exhibits a LogP value of approximately 1.49 [1], positioning it at an intermediate lipophilicity between its constituent parent scaffolds. Sulfanilamide (LogP approximately -0.62 to 0.1) is markedly more hydrophilic due to its exposed primary sulfonamide and amine groups, while 4-aminobenzoic acid (PABA, LogP approximately 0.83) is also more hydrophilic than the target conjugate. The increased LogP of 4-sulfanilamidobenzoic acid relative to both parent molecules indicates that the 4-carboxyphenyl substitution at the sulfonamide nitrogen increases overall hydrophobicity, which directly influences membrane permeability, protein binding, and reversed-phase chromatographic retention.

Lipophilicity Drug Design Physicochemical Profiling

Reversed-Phase HPLC Separation

A validated reversed-phase HPLC method utilizing a Newcrom R1 column has been established for the separation and quantification of 4-sulfanilamidobenzoic acid [1]. The mobile phase comprises acetonitrile, water, and phosphoric acid (with formic acid substitution recommended for MS-compatible applications), and the method is scalable for both analytical and preparative applications, including impurity isolation and pharmacokinetic studies. This documented separation protocol reduces method development burden for laboratories requiring validated analytical procedures for this specific sulfonamide-benzoic acid conjugate.

Analytical Chemistry HPLC Method Development Quality Control

Thermal Stability Profile

4-Sulfanilamidobenzoic acid is characterized by a calculated boiling point of 550.2°C at 760 mmHg, with a flash point of 286.6°C and a vapor pressure of 6.11×10⁻¹³ mmHg at 25°C . The density is reported as 1.511–1.512 g/cm³ . These thermal and volumetric parameters are substantially distinct from those of unsubstituted sulfanilamide (melting point 163–166°C; boiling point decomposes) and 4-aminobenzoic acid (melting point 187–189°C), reflecting the increased molecular weight (292.31 g/mol) and extended conjugated system introduced by the 4-carboxyphenyl sulfonamide linkage.

Thermal Analysis Physicochemical Properties Formulation Development

4-Sulfanilamidobenzoic Acid Applications


Carbonic Anhydrase I Screening Reference

4-Sulfanilamidobenzoic acid (Ki = 3.70 µM against hCA I) serves as a structurally defined reference compound in carbonic anhydrase inhibition assays [1]. Researchers developing novel sulfonamide-based CA inhibitors can employ this compound to calibrate assay systems, benchmark the activity of new derivatives bearing 4-carboxyphenyl substitutions, and establish structure-activity relationships for sulfanilamide-benzoic acid conjugates.

Reversed-Phase HPLC Reference Standard

With a documented LogP of 1.49 and a validated Newcrom R1 column separation protocol using acetonitrile/water/phosphoric acid mobile phase, 4-sulfanilamidobenzoic acid functions as a reliable retention time marker and calibration standard for reversed-phase HPLC systems analyzing moderately lipophilic sulfonamide derivatives [2]. The method is scalable to preparative purification and UPLC formats, and MS-compatible modifications are documented.

Synthetic Intermediate for CA Inhibitors

The bifunctional architecture of 4-sulfanilamidobenzoic acid—comprising a primary aromatic amine, a sulfonamide linkage, and a carboxylic acid group—enables its use as a versatile synthetic intermediate. The carboxylic acid moiety undergoes esterification and amidation reactions, while the sulfonamide nitrogen can be further functionalized [3]. This reactivity profile supports the synthesis of structurally diversified sulfonamide libraries targeting carbonic anhydrase isoforms or other sulfonamide-responsive biological targets.

Membrane Permeability and Formulation Studies

The LogP value of 1.49 positions 4-sulfanilamidobenzoic acid as an intermediate-lipophilicity sulfonamide for comparative membrane permeability and formulation studies . Researchers can leverage this quantified lipophilicity to evaluate how 4-carboxyphenyl substitution modulates partitioning behavior relative to more polar analogs such as sulfanilamide (LogP ~ -0.62) and 4-aminobenzoic acid (LogP ~ 0.83), informing prodrug design and drug delivery optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Sulfanilamidobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.